molecular formula C19H16Cl2N6O2 B12753286 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- CAS No. 85633-17-6

3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)-

Cat. No.: B12753286
CAS No.: 85633-17-6
M. Wt: 431.3 g/mol
InChI Key: HXWYXMYOFRROJM-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction using 2,5-dichloroaniline.

    Attachment of Morpholinyl Group: The morpholinyl group is added through a nucleophilic substitution reaction with morpholine.

    Formation of Pyridinecarboxamide: The final step involves the coupling of the triazine derivative with 3-pyridinecarboxamide under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxamide Derivatives: Compounds with similar pyridinecarboxamide cores but different substituents.

    Triazine Derivatives: Compounds with triazine rings substituted with various functional groups.

    Dichlorophenyl Derivatives: Compounds featuring dichlorophenyl groups with different core structures.

Uniqueness

The uniqueness of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties. This combination allows for versatile applications and potential advantages over other similar compounds in terms of reactivity, stability, and biological activity.

Properties

CAS No.

85633-17-6

Molecular Formula

C19H16Cl2N6O2

Molecular Weight

431.3 g/mol

IUPAC Name

N-[4-(2,5-dichlorophenyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H16Cl2N6O2/c20-13-3-4-15(21)14(10-13)16-23-18(25-17(28)12-2-1-5-22-11-12)26-19(24-16)27-6-8-29-9-7-27/h1-5,10-11H,6-9H2,(H,23,24,25,26,28)

InChI Key

HXWYXMYOFRROJM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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